Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride
Overview
Description
Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride is a chemical compound with the molecular formula C10H17ClN4 and a molecular weight of 228.72 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Attached to this ring is a pyrazine group, forming the overall structure .Scientific Research Applications
1. Synthesis and Characterization in Organic Chemistry
Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride is involved in various synthesis processes in organic chemistry. For instance, it is used in the FeCl3-catalysed C-N coupling reaction between cyclic ethers and heterocyclic amines, leading to the preparation of 2-hydroxypyrrolidine/piperidine derivatives. These compounds are characterized using techniques like NMR and Mass spectroscopy (Mani, S., et al., 2014).
2. Role in Dopamine Receptor Partial Agonists
The compound is a key player in the development of dopamine receptor partial agonists. Research has shown that incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage led to high-affinity dopamine receptor partial agonists, with implications in the design of novel therapeutics (Möller, D., et al., 2017).
3. Applications in Biochemical Pharmacology
In biochemical pharmacology, this compound is studied for its binding properties to various receptors. For instance, it plays a role in the synthesis of ligands that interact with the dopamine D4 receptor, demonstrating potential as a therapeutic agent (Guca, Li, 2014).
4. Research in Molecular Structure and Drug Design
Its derivatives are studied in the context of molecular structure investigations, which are crucial in drug design. For example, s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been synthesized and analyzed for their molecular structure and interactions (Shawish, Ihab, et al., 2021).
5. Influence on Membrane Dynamics and Pharmacokinetics
Research indicates that this compound derivatives can influence membrane dynamics and pharmacokinetics, affecting drug absorption and bioavailability (Khajuria, A., et al., 2002).
Safety and Hazards
In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride . In case of accidental ingestion or inhalation, immediate medical attention is advised . For firefighting measures, the use of dry chemical, carbon dioxide or alcohol-resistant foam is recommended .
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)pyrazin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.ClH/c1-3-11-4-2-9(1)7-14-10-8-12-5-6-13-10;/h5-6,8-9,11H,1-4,7H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNXELYTFNSFLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=NC=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671553 | |
Record name | N-[(Piperidin-4-yl)methyl]pyrazin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185309-33-4 | |
Record name | N-[(Piperidin-4-yl)methyl]pyrazin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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